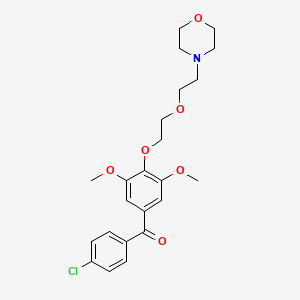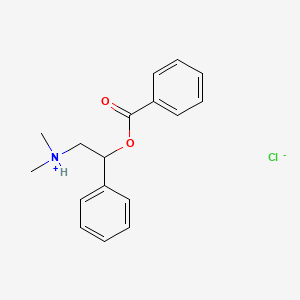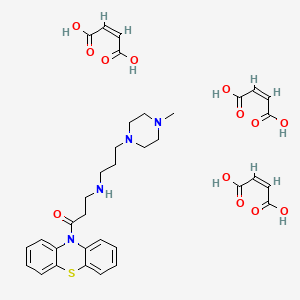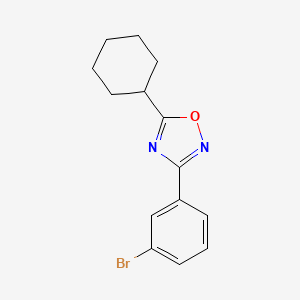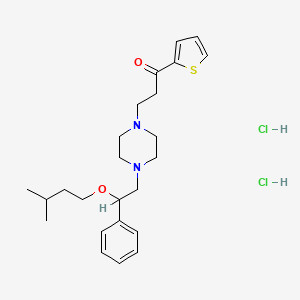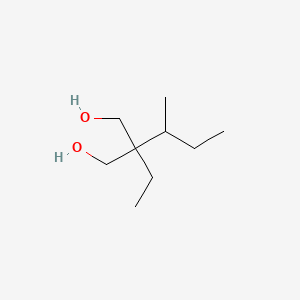
2-sec-Butyl-2-ethylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sec-Butyl-2-ethylpropane-1,3-diol is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol It is a diol, meaning it contains two hydroxyl (-OH) groups, which are located on the first and third carbon atoms of the propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-2-ethylpropane-1,3-diol typically involves the reaction of 2-sec-butyl-2-ethylpropane with a suitable oxidizing agent to introduce the hydroxyl groups. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2-sec-butyl-2-ethylpropane-1,3-dione, which involves the use of a metal catalyst such as palladium or platinum. This method allows for the selective reduction of the carbonyl groups to hydroxyl groups, resulting in the formation of the desired diol .
Análisis De Reacciones Químicas
Types of Reactions
2-sec-Butyl-2-ethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and amines (e.g., ammonia, methylamine).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or other saturated hydrocarbons.
Substitution: Halogenated compounds or amines.
Aplicaciones Científicas De Investigación
2-sec-Butyl-2-ethylpropane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Used as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-sec-Butyl-2-ethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can undergo various chemical reactions that modify its properties and effects .
Comparación Con Compuestos Similares
2-sec-Butyl-2-ethylpropane-1,3-diol can be compared with other similar compounds, such as:
2-Butyl-2-ethylpropane-1,3-diol: Similar in structure but lacks the sec-butyl group.
1,3-Propanediol: A simpler diol with only three carbon atoms in the chain.
2-Ethyl-1,3-hexanediol: A longer chain diol with similar functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties that can be leveraged in various applications .
Propiedades
Número CAS |
25450-89-9 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-butan-2-yl-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-8(3)9(5-2,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
Clave InChI |
FAPQAMNNSKCDTL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



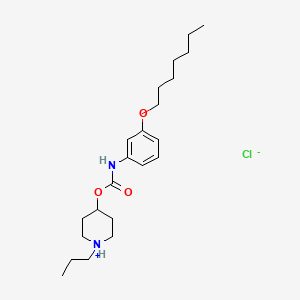
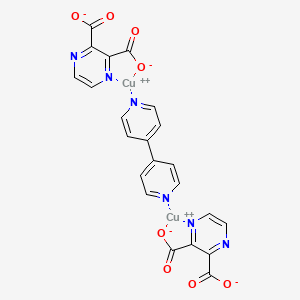
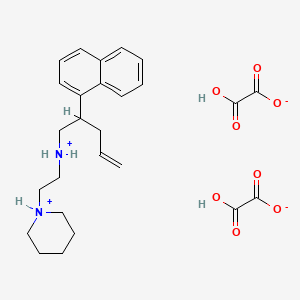
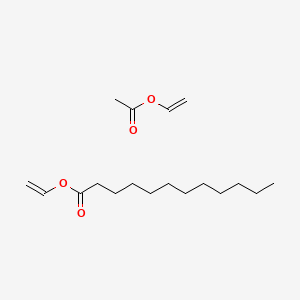
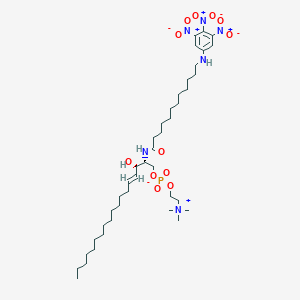

![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
